An In-depth Technical Guide to 2-Amino-1-(p-tolyl)ethanone Hydrobromide
An In-depth Technical Guide to 2-Amino-1-(p-tolyl)ethanone Hydrobromide
Abstract: This technical guide provides a comprehensive overview of 2-Amino-1-(p-tolyl)ethanone and its hydrobromide salt, a key intermediate in pharmaceutical and chemical synthesis. The document details the compound's chemical identity, including its CAS number, physicochemical properties, and structural information. It outlines a robust synthetic protocol via the Delepine reaction, provides a validated analytical method for quality control using High-Performance Liquid Chromatography (HPLC), and discusses its primary applications. Furthermore, this guide includes critical safety, handling, and storage information to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the drug development and chemical manufacturing industries.
Chemical Identity and Physicochemical Properties
2-Amino-1-(p-tolyl)ethanone is an aromatic ketone containing a primary amine. It is frequently used in its hydrobromide or hydrochloride salt form to improve stability and handling characteristics. The salt form enhances solubility in polar solvents, which is advantageous for subsequent reaction steps.
The primary identifier for the free base of this compound is CAS Number 69872-37-3 .[1][2] While a discrete CAS number for the hydrobromide salt is not consistently cited in major databases, it is typically prepared in situ or isolated from the reaction mixture after synthesis and hydrolysis of an intermediate salt. For regulatory and tracking purposes, the free base CAS number is most commonly referenced.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 2-Amino-1-(p-tolyl)ethanone Hydrobromide | N/A |
| Synonyms | α-Amino-4-methylacetophenone HBr | N/A |
| CAS Number (Free Base) | 69872-37-3 | [1][2] |
| Molecular Formula (Free Base) | C₉H₁₁NO | [1] |
| Molecular Weight (Free Base) | 149.19 g/mol | [1] |
| Molecular Formula (HBr Salt) | C₉H₁₂BrNO | N/A |
| Molecular Weight (HBr Salt) | 230.11 g/mol | N/A |
Table 2: Physicochemical Properties (Free Base)
| Property | Value | Notes |
| Appearance | Off-white to yellow solid | Property of the isolated free base. The HBr salt is typically a crystalline solid. |
| Purity | ≥95% | Typical purity for commercially available reagent.[2] |
| Storage | Sealed, refrigerated | Recommended to prevent degradation.[2] |
Synthesis and Purification
A reliable and common method for the synthesis of α-amino ketones is the Delepine reaction . This pathway involves the reaction of an α-halo ketone with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt. This salt is subsequently hydrolyzed under acidic conditions (e.g., with ethanolic HCl or HBr) to yield the desired primary amine salt. This method is advantageous because it avoids over-alkylation, a common side reaction with other amination methods.
The synthesis of 2-Amino-1-(p-tolyl)ethanone hydrobromide begins with the commercially available precursor, 2-Bromo-1-(p-tolyl)ethanone.
Experimental Protocol: Synthesis
Objective: To synthesize 2-Amino-1-(p-tolyl)ethanone hydrobromide from 2-Bromo-1-(p-tolyl)ethanone.
Materials:
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2-Bromo-1-(p-tolyl)ethanone
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Hexamethylenetetramine (Hexamine)
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Chloroform (CHCl₃)
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Isopropyl Alcohol (IPA)
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Ethanol (EtOH)
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Concentrated Hydrobromic Acid (HBr, 48%)
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Diethyl Ether
Procedure:
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Formation of the Hexaminium Salt:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-1-(p-tolyl)ethanone (1 equivalent) in a 1:1 mixture of chloroform and isopropyl alcohol.
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Add hexamine (1.1 equivalents) to the solution. The addition is slightly exothermic.
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Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting bromoketone.
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Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt will precipitate as a solid.
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Filter the solid and wash with cold isopropyl alcohol to remove unreacted starting materials.
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Acidic Hydrolysis to the Amine Salt:
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Suspend the filtered hexaminium salt in ethanol in a round-bottom flask.
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Prepare a solution of ethanolic HBr by carefully adding concentrated HBr to cold ethanol. Add this acidic solution (2-3 equivalents of HBr) to the suspension.
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Heat the mixture to reflux for 2-4 hours. During this time, the salt will dissolve as it hydrolyzes.
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Cool the reaction mixture in an ice bath. The desired 2-Amino-1-(p-tolyl)ethanone hydrobromide will precipitate.
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Purification:
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Filter the crude product and wash with a small amount of cold ethanol, followed by diethyl ether, to facilitate drying.
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For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and add diethyl ether dropwise until turbidity persists. Allow the solution to cool slowly to induce crystallization.
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Collect the purified crystals by filtration, wash with diethyl ether, and dry under vacuum.
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Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is an essential method for determining purity, while spectroscopic methods confirm the chemical structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for analyzing α-amino ketones. The primary amine provides a site for ion-pairing, and the aromatic ring serves as a strong chromophore for UV detection.
Protocol: Purity Analysis by Reverse-Phase HPLC
Objective: To determine the purity of 2-Amino-1-(p-tolyl)ethanone hydrobromide.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Rationale for Method Choices:
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C18 Column: The nonpolar C18 stationary phase is ideal for retaining the aromatic compound.
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TFA as Ion-Pairing Agent: Trifluoroacetic acid is a common mobile phase additive that pairs with the protonated amine group of the analyte. This interaction improves peak shape and retention time consistency by minimizing interactions with residual silanols on the silica support.
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Gradient Elution: A gradient from a highly aqueous mobile phase to a highly organic one ensures that both polar impurities and the less polar product are eluted from the column, providing a comprehensive purity profile.
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UV Detection at 254 nm: The tolyl ketone moiety contains a strong chromophore that absorbs significantly at this wavelength, allowing for sensitive detection.
Applications in Research and Development
2-Amino-1-(p-tolyl)ethanone hydrobromide is not an end-product but rather a valuable building block or key intermediate in the synthesis of more complex molecules.[2] Its structure, an α-amino ketone, is a common motif in pharmacologically active compounds.
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Pharmaceutical Synthesis: This intermediate is a precursor for various pharmaceutical targets. The amino and ketone functionalities allow for a wide range of subsequent chemical modifications, such as reduction of the ketone to form amino alcohols, or N-alkylation to produce secondary or tertiary amines.[3] These resulting structures are central to many classes of drugs.
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Agrochemicals: Similar to pharmaceuticals, the synthesis of certain pesticides and herbicides may utilize this or structurally related intermediates.
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Chemical Research: It serves as a starting material for developing novel synthetic methodologies and creating libraries of compounds for screening in drug discovery campaigns.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are critical to ensure safety and maintain the integrity of the compound. Information is typically derived from the Safety Data Sheet (SDS).
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Hazard Identification: α-Halo ketones (the precursors) are lachrymatory and strong irritants. The final amino ketone product may cause skin and eye irritation. Inhalation of dust should be avoided.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Avoid contact with skin and eyes.
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Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[2] Refrigeration is recommended to prolong shelf life and prevent degradation. Keep away from strong oxidizing agents.
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First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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Skin Contact: Wash off with soap and plenty of water.
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Inhalation: Move the person to fresh air.
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Ingestion: Rinse mouth with water. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention if symptoms persist.
References
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Howei Pharm. (n.d.). CAS 69872-37-3 C9H11NO 2-Amino-1-(p-tolyl)ethanone 95+%. Retrieved from [Link]
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Qureshi, G. A. (1987). High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues in plasma samples of healthy subjects and uraemic patients. Journal of Chromatography. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
